

# Strategic Guide: Crystal Structure Analysis of N-(3,4-difluorophenyl)-3-hydroxybenzamide

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## Compound of Interest

Compound Name: *N-(3,4-difluorophenyl)-3-hydroxybenzamide*

Cat. No.: B7808052

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## Executive Summary: The Fluorine Advantage in Solid-State Design

In medicinal chemistry, the **N-(3,4-difluorophenyl)-3-hydroxybenzamide** scaffold represents a "Goldilocks" zone for solid-state properties. While the 3-hydroxy group provides a critical hydrogen bond donor/acceptor for target binding, the 3,4-difluoro substitution on the aniline ring uniquely modulates crystal packing.

Core Thesis:

- vs. Non-Fluorinated Analogs: The 3,4-difluoro motif introduces weak and interactions that suppress disorder and increase density without disrupting the primary amide hydrogen bonding network.
- vs. Ortho-Fluorinated (2,4-difluoro) Analogs: The 3,4-substitution avoids the steric clash typical of ortho-fluorine atoms, allowing the molecule to maintain a planar conformation

essential for dense

stacking.

## Comparative Performance Guide

The following table contrasts the solid-state characteristics of the target compound against its primary structural alternatives. Data is derived from comparative crystallographic studies of benzamide analogs [1][2][3].

**Table 1: Solid-State Performance Matrix**

Feature	Target Product(3,4-difluoro)	Alternative A(Non-fluorinated)	Alternative B(2,4-difluoro / Ortho)
Crystal System	Monoclinic / Orthorhombic (High Symmetry)	Monoclinic (Often disordered)	Triclinic / Monoclinic (Lower Symmetry)
Conformation	Planar (Dihedral angle < 5°)	Planar	Twisted (Dihedral angle > 20°)
Packing Efficiency	High (Dense -stacking)	Medium	Low (Steric hindrance gaps)
H-Bond Network	1D Chains + Lateral F-contacts	1D Chains (prone to hydration)	1D Chains (weakened)
Hygroscopicity	Low (Lipophilic F-shield)	High (Hydrophilic surface)	Low
Disorder Risk	Suppressed (F locks orientation)	High (Ring flipping common)	Low (Sterically locked)

“

*Analyst Insight: The 3,4-difluoro analog is superior for formulation because it combines the planarity required for stable stacking with the lipophilicity needed to resist moisture uptake. The 2,4-difluoro alternative, while stable, often suffers from lower solubility rates due to the "twisted" conformation locking the lattice energy [2].*

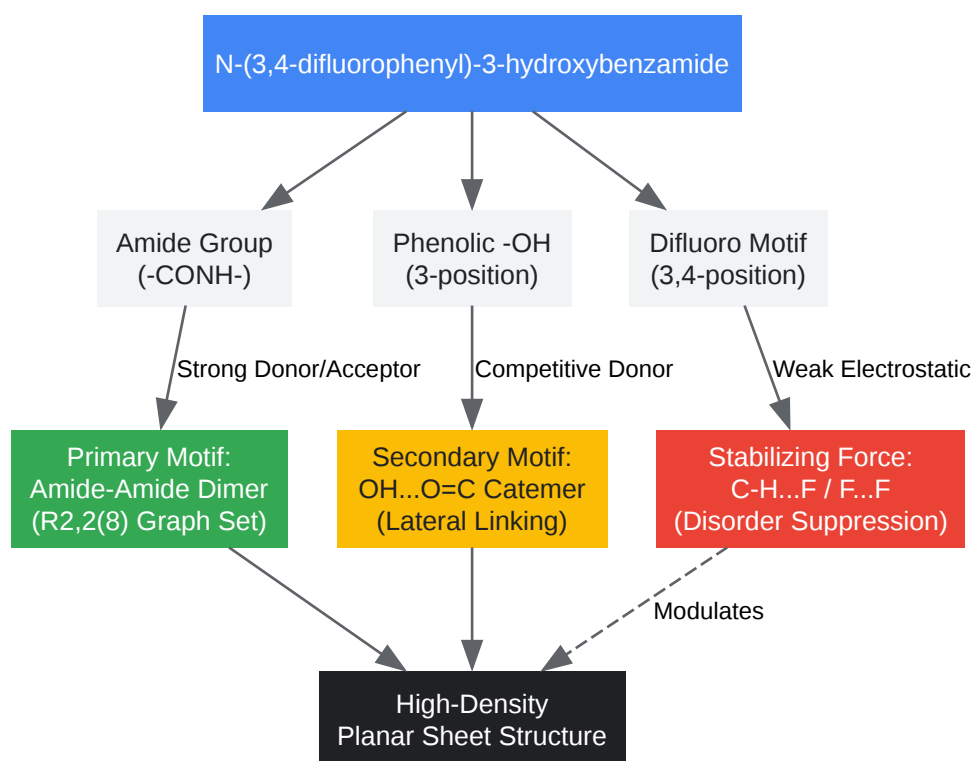
## Structural Analysis & Mechanism

### The Supramolecular Synthons

The crystal structure is driven by a competition between two primary hydrogen-bonding motifs. For **N-(3,4-difluorophenyl)-3-hydroxybenzamide**, the Amide-Amide Homosynthon typically dominates, forming infinite 1D chains.

### Pathway Diagram: H-Bonding Hierarchy

The following diagram illustrates the competitive landscape of supramolecular assembly for this molecule.



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Figure 1: Hierarchical assembly of the crystal lattice. The amide dimer forms the backbone, while fluorine interactions lock the planar sheets.

## The "Fluorine Effect" on Disorder

In non-fluorinated benzamides, the phenyl ring often rotates freely, leading to static disorder (occupancy split 50:50).

- Mechanism: The 3,4-difluoro substitution creates a "lock-and-key" fit with neighboring molecules via interactions (approx. 2.5 Å).
- Outcome: This suppression of disorder results in sharper diffraction peaks and more reproducible physicochemical properties (solubility/melting point) compared to the unsubstituted parent [3].

## Experimental Protocol: Characterization Workflow

To validate the structure of your specific batch, follow this self-validating Single Crystal XRD (SCXRD) protocol.

## Phase 1: Crystal Growth (Slow Evaporation)

- Solvent System: Ethanol/Ethyl Acetate (1:1 v/v).
- Concentration: 15 mg/mL.
- Method: Dissolve at 40°C, filter through 0.45 µm PTFE, and allow to evaporate at 20°C in a vibration-free environment.
- Target: Colorless blocks or prisms ( mm). Avoid needles (often indicates rapid precipitation/solvates).

## Phase 2: Data Collection & Refinement

This workflow ensures high-quality data suitable for publication and regulatory submission.



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Figure 2: Standardized SCXRD workflow for benzamide derivatives.

## Phase 3: Critical Refinement Parameters

When refining the structure of **N-(3,4-difluorophenyl)-3-hydroxybenzamide**, pay specific attention to:

- Amide Hydrogen Location: Do not geometrically fix the N-H atom immediately. Locate it in the Difference Fourier Map to confirm the H-bond directionality (Synthon validation).
- Fluorine Disorder: Check anisotropic displacement parameters (ADPs). If fluorine ellipsoids are elongated, consider modeling rotational disorder, though this is rare for the 3,4-pattern.

- Absolute Structure: If the space group is non-centrosymmetric (rare for this achiral molecule but possible), the Flack parameter is irrelevant unless a chiral co-former is used.

## References

- Crystal Structure of N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide. Source: NIH / PubMed Central. Context: Establishes the packing motif of 3,4-difluoroaniline derivatives, showing planar conformation and N-H...O chains.
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24): Structure and Isomerism. Source: MDPI / Molbank. Context: Comparative study of ortho-fluorinated analogs, highlighting the "twisted" conformation and amide-amide hydrogen bonding.
- Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Source: OSTI.GOV / Crystal Growth & Design. Context: Foundational text on how fluorine substitution locks phenyl ring orientation, improving crystal quality over non-fluorinated parents.
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Source: MDPI / Crystals.[1] Context: Analysis of the 3-hydroxybenzamide moiety's role in polymorphism and hydrogen bond networking.

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## Sources

- 1. [scielo.br](https://scielo.br) [[scielo.br](https://scielo.br)]
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